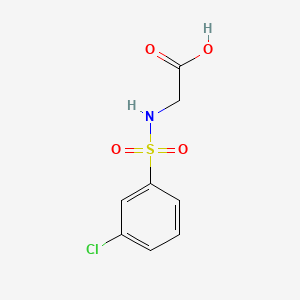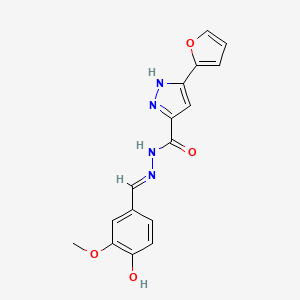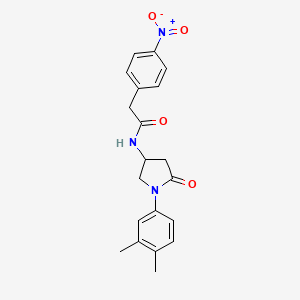
4-(3,4-difluorophenyl)-1H-imidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-difluorophenyl)-1H-imidazol-2-amine is a useful research compound. Its molecular formula is C9H7F2N3 and its molecular weight is 195.173. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electrochromic Properties in Conducting Polymers
4-(3,4-difluorophenyl)-1H-imidazol-2-amine plays a role in the study of electrochromic properties of conducting polymers. Akpinar, Nurioglu, and Toppare (2012) explored the influence of hydrogen bonding on these properties, highlighting the compound's significance in polymer chemistry (Akpinar, Nurioglu, & Toppare, 2012).
Synthesis of Fused Imidazoles and Chromophores
The compound is integral in the synthesis of fused imidazoles and new chromophores. Atzrodt, Beckert, Günther, and Görls (2000) demonstrated its use in nucleophilic substitution reactions, contributing to advancements in organic chemistry (Atzrodt, Beckert, Günther, & Görls, 2000).
Synthesis of Pharmaceutical Intermediates
It serves as a key intermediate in pharmaceutical synthesis. Zhou, Du, Shi, Fang, and Chen (2018) reported its use in a practical synthetic route for pharmaceutical intermediates, highlighting its importance in drug development (Zhou, Du, Shi, Fang, & Chen, 2018).
Chemical Reagents Synthesis
The compound is used in synthesizing new chemical reagents, as demonstrated by Wan Ming-hui (2014), who synthesized a related compound using this compound (Wan Ming-hui, 2014).
Imaging Histamine H3 Receptors
It is essential in labeling radioligands for PET studies. Iwata, Horváth, Pascali, Bogni, Yanai, Kovács, and Ido (2000) used a derivative of this compound for imaging histamine H3 receptors (Iwata et al., 2000).
Physical and Optical Properties of Poly(amide-ether)s
The compound contributes to the synthesis and study of poly(amide-ether)s. Ghaemy, Sharifi, Nasab, and Taghavi (2013) synthesized novel poly(amide-ether)s bearing imidazole pendants, analyzing their physical and optical properties (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).
Synthesis of Thiazol-2-Amine Derivatives
Liu, Dai, and Fang (2011) synthesized new thiazol-2-amine derivatives, including the compound, exploring their antifungal and plant-growth-regulatory activities (Liu, Dai, & Fang, 2011).
Applications in Metal-Organic Frameworks (MOFs)
The compound is utilized in constructing metal-organic frameworks. Wang, Lv, Wang, Wu, Xu, and Zhang (2019) developed novel Mn-based MOFs using a derivative, demonstrating its utility in electrochemical cells (Wang, Lv, Wang, Wu, Xu, & Zhang, 2019).
Rapid Parallel Synthesis
Ming (2003) utilized the compound in a new parallel synthetic method, indicating its efficiency in rapid synthesis applications (Ming, 2003).
Multicomponent Synthesis of Imidazoles
Kumar, Kommi, Bollineni, Patel, and Chakraborti (2012) investigated its role in the multicomponent synthesis of imidazoles, showing its versatility in different catalytic systems (Kumar, Kommi, Bollineni, Patel, & Chakraborti, 2012).
Safety and Hazards
特性
IUPAC Name |
5-(3,4-difluorophenyl)-1H-imidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3/c10-6-2-1-5(3-7(6)11)8-4-13-9(12)14-8/h1-4H,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQFBAONZJVDLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(N2)N)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2474628.png)

![5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2474630.png)
![N-(2,6-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2474632.png)


![8-[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2474637.png)

![5-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]thiophene-2-carboxylic acid](/img/structure/B2474641.png)



![4-[(Trifluoromethyl)sulfanyl]aniline hydrochloride](/img/structure/B2474647.png)

